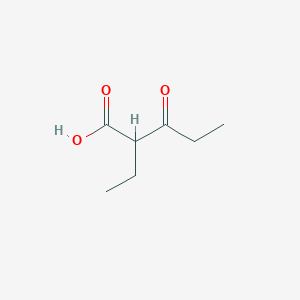
2-Ethyl-3-ketopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-ketopentanoic acid is a 3-oxo monocarboxylic acid that is pentanoic acid substituted at positions 2 and 3 by ethyl and oxo substituents respectively.
Applications De Recherche Scientifique
1. Protein Structural Characterization
2-Ethyl-3-ketopentanoic acid derivatives are utilized in protein structural characterization using solution NMR spectroscopy. Specific isotopic labeling of methyl groups, a technique enhanced by these derivatives, facilitates structural analyses of challenging proteins. For instance, an isotopic labeling protocol using precursors related to 2-ethyl-3-ketopentanoic acid allows for detecting long-range NOE cross-peaks in large proteins, enhancing our understanding of protein structures and interactions (Kerfah et al., 2015).
2. Catalysis in Chemical Reactions
Compounds related to 2-ethyl-3-ketopentanoic acid play a role in catalysis. For example, in the hydration of tetrolic acid ethyl ester, catalyzed by iridium complexes in water, intermediates resembling 2-ethyl-3-ketopentanoic acid structure are crucial for the production of ethyl acetoacetate, a beta-keto acid ester. This demonstrates the compound's significance in the synthesis of complex organic molecules (Kanemitsu et al., 2008).
3. Enantioselective Reduction in Biochemistry
In biochemistry, derivatives of 2-ethyl-3-ketopentanoic acid are used for the enantioselective reduction of challenging aliphatic ketones. For instance, a study showed that an acetophenone reductase could reduce ketones similar to 2-ethyl-3-ketopentanoic acid to their corresponding (S)-alcohols with high enantiomeric excess, indicating the compound's role in stereoselective synthesis processes (Koesoema et al., 2019).
4. Synthesis of Metallomesogenic Complexes
Ethyl 3-ketopentanoic acid derivatives have been used in the synthesis of metallomesogenic complexes. These complexes have potential applications in the field of materials science and nanotechnology. For instance, a study described the synthesis of copper(II) metallomesogenic complexes using mesogenic 3-aryl-3-keto ester, a derivative of 2-ethyl-3-ketopentanoic acid (Kovganko & Kovganko, 2013).
5. Industrial and Chemical Production
Derivatives of 2-ethyl-3-ketopentanoic acid are involved in the production of industrial and chemical products like methyl ethyl ketone (MEK). MEK, also known as 2-butanone, has applications as a solvent and in the production of various household and industrial products. It is also considered for use as a biofuel additive, indicating the compound's significance in industrial applications and renewable energy research (Penner et al., 2017).
Propriétés
Nom du produit |
2-Ethyl-3-ketopentanoic acid |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-ethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-5(7(9)10)6(8)4-2/h5H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
SDVJLFHTPKRNAH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)CC)C(=O)O |
SMILES canonique |
CCC(C(=O)CC)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)




![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)

![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)


